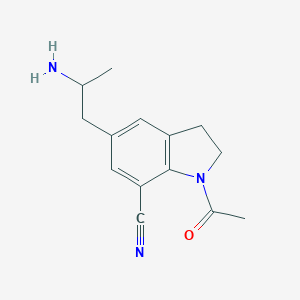

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile

概要

説明

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile is a chemical compound with the molecular formula C14H17N3O and a molecular weight of 243.31 g/mol . This compound is known for its unique structure, which includes an indole ring, an acetyl group, and an aminopropyl side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

準備方法

The synthesis of 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile typically involves multiple steps. One common method involves the reaction of indoline derivatives with acetylating agents and subsequent functionalization of the indole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature and pressure conditions .

化学反応の分析

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to ensure optimal reaction rates and product yields .

科学的研究の応用

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile has a wide range of scientific research applications:

作用機序

The mechanism of action of 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use .

類似化合物との比較

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile can be compared with other similar compounds, such as:

1-Acetyl-5-(2-aminopropyl)indoline-7-carbonitrile: This compound shares a similar structure but may have different functional groups or side chains, leading to variations in its chemical and biological properties.

1-Acetyl-5-(2-aminopropyl)-2,3-dihydroindole-7-carbonitrile: Another closely related compound with slight differences in its molecular structure, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

生物活性

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile (CAS Number: 175837-01-1) is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of this compound is with a molecular weight of 243.31 g/mol. The chemical structure features an indole framework, which is known for its diverse biological activities.

Antiviral Properties

Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. Indoles are recognized for their ability to inhibit viral replication and modulate immune responses. A review indicated that compounds with indole scaffolds exhibit significant antiviral activity against various viruses, suggesting that this compound could be explored further in antiviral drug development .

Antidepressant Effects

Another area of interest is the compound's potential antidepressant activity. Research has shown that indole derivatives can interact with serotonin receptors, which are critical in mood regulation. The structural similarity of this compound to known serotonin reuptake inhibitors suggests it may possess similar mechanisms of action .

Anticancer Activity

The anticancer properties of indole derivatives have been extensively studied. Some studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. This is attributed to the compound's ability to interfere with cell signaling pathways involved in cancer progression .

Study on Antiviral Activity

In a recent study published in Molecules, researchers synthesized several indole derivatives and tested their antiviral efficacy against influenza and HIV viruses. The results indicated that certain derivatives exhibited potent antiviral effects, with IC50 values in the low micromolar range. While specific data on this compound was not detailed, the findings support the potential for this compound within the same class .

Evaluation of Antidepressant Effects

A pharmacological evaluation involving animal models demonstrated that indole derivatives could significantly reduce depressive-like behaviors when administered at varying doses. The mechanism was suggested to involve modulation of serotonergic pathways, similar to established antidepressants .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-acetyl-5-(2-aminopropyl)-2,3-dihydroindole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-9(16)5-11-6-12-3-4-17(10(2)18)14(12)13(7-11)8-15/h6-7,9H,3-5,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRFLQWSKTXBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602330 | |

| Record name | 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175837-01-1 | |

| Record name | 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。